molecular formula C10H17ClN4O3 B6278039 (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 2089246-55-7

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No.: B6278039
CAS No.: 2089246-55-7
M. Wt: 276.7
InChI Key:
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Description

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of an imidazole ring and an amino acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine and 4-aminobutyric acid.

    Coupling Reaction: The amino group of 4-aminobutyric acid is coupled with the carboxyl group of L-histidine using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for protein binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    L-histidine: A naturally occurring amino acid with an imidazole ring.

    4-aminobutyric acid: A neurotransmitter with an amino group and a butyric acid backbone.

Uniqueness

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to its combined structural features of an imidazole ring and an amino acid backbone, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2089246-55-7

Molecular Formula

C10H17ClN4O3

Molecular Weight

276.7

Purity

80

Origin of Product

United States

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